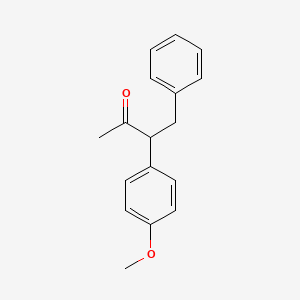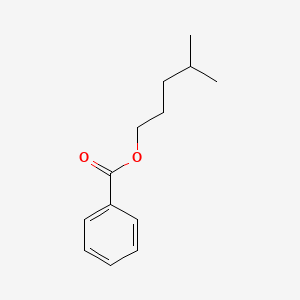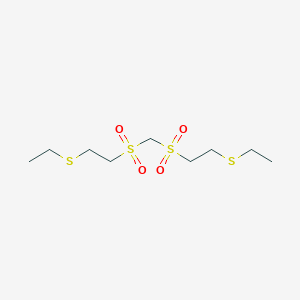
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide is a chemical compound with the molecular formula C₉H₂₀O₄S₄ It is known for its unique structure, which includes four sulfur atoms and four oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide typically involves the reaction of specific thiol and sulfoxide precursors under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the reactants and products.
Solvent: Common solvents used in the synthesis include dichloromethane or ethanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch Reactors: Utilized for controlled synthesis.
Purification Steps: Techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one of the sulfur or oxygen atoms is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Acetone, ethanol, or water.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Various substituted sulfur or oxygen compounds.
Scientific Research Applications
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide involves its interaction with molecular targets such as enzymes or receptors. The pathways include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.
Oxidative Stress: It can induce oxidative stress in cells, leading to various biological effects.
Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide: Similar in structure but with different substituents.
Tetrathiatridecane Derivatives: Compounds with variations in the sulfur and oxygen content.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and oxygen atoms, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
6331-14-2 |
|---|---|
Molecular Formula |
C9H20O4S4 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-(2-ethylsulfanylethylsulfonylmethylsulfonyl)ethane |
InChI |
InChI=1S/C9H20O4S4/c1-3-14-5-7-16(10,11)9-17(12,13)8-6-15-4-2/h3-9H2,1-2H3 |
InChI Key |
DLVWFGAWZWUHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCS(=O)(=O)CS(=O)(=O)CCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



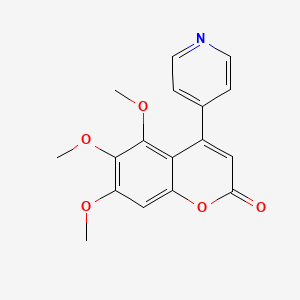

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
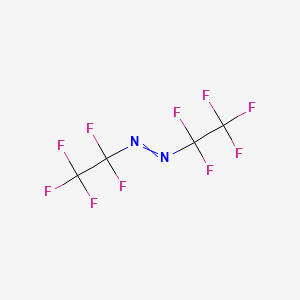
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)



